An In-Depth Technical Guide to 6-(Tetrahydropyran-4-yloxy)nicotinic Acid: Synthesis, Characterization, and Applications
An In-Depth Technical Guide to 6-(Tetrahydropyran-4-yloxy)nicotinic Acid: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 6-(tetrahydropyran-4-yloxy)nicotinic acid, a heterocyclic compound of increasing interest in medicinal chemistry. We will delve into its chemical structure, explore plausible synthetic pathways with mechanistic insights, detail its analytical characterization, and discuss its current and potential applications in drug discovery and development.
Unveiling the Chemical Architecture
6-(Tetrahydropyran-4-yloxy)nicotinic acid is a derivative of nicotinic acid, also known as vitamin B3. Its structure is characterized by a pyridine ring substituted with a carboxylic acid group at the 3-position and a tetrahydropyran-4-yloxy group at the 6-position.
The core of the molecule is the nicotinic acid scaffold, a well-established pharmacophore. The key modification is the ether linkage at the 6-position to a tetrahydropyran (THP) moiety. The THP ring is a saturated heterocyclic ether that is often employed in medicinal chemistry as a bioisostere for other groups to improve physicochemical properties such as solubility and metabolic stability.
Molecular Structure:
Caption: Williamson ether synthesis for the formation of the ester precursor.
Stage 2: Hydrolysis to the Carboxylic Acid
The second stage is the hydrolysis of the resulting ester (e.g., methyl 6-(tetrahydropyran-4-yloxy)nicotinate) to the final carboxylic acid product. This is a standard ester hydrolysis reaction.
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Reagents:
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Methyl 6-(tetrahydropyran-4-yloxy)nicotinate
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A base (e.g., sodium hydroxide, lithium hydroxide) or an acid (e.g., hydrochloric acid)
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A suitable solvent system (e.g., methanol/water, ethanol/water)
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Base-catalyzed hydrolysis (saponification) is a common choice. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and methanol. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final product, 6-(tetrahydropyran-4-yloxy)nicotinic acid.
Caption: Hydrolysis of the ester precursor to the final carboxylic acid.
Analytical Characterization: Confirming the Structure
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized 6-(tetrahydropyran-4-yloxy)nicotinic acid. A combination of spectroscopic techniques is employed for this purpose.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Expected signals would include:
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Aromatic protons on the pyridine ring, typically in the downfield region.
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A multiplet for the proton at the 4-position of the tetrahydropyran ring, shifted downfield due to the adjacent oxygen atom.
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Multiplets for the methylene protons of the tetrahydropyran ring.
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A broad singlet for the carboxylic acid proton, which is exchangeable with D2O.
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13C NMR: The carbon NMR spectrum reveals the different carbon environments. Key signals would correspond to:
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Carbons of the pyridine ring, with the carbon attached to the oxygen appearing at a characteristic downfield shift.
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The carbonyl carbon of the carboxylic acid.
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The carbon at the 4-position of the tetrahydropyran ring bonded to the ether oxygen.
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The methylene carbons of the tetrahydropyran ring.
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3.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern. For 6-(tetrahydropyran-4-yloxy)nicotinic acid, the expected molecular ion peak [M+H]+ would be observed in positive ion mode.
3.3. Infrared (IR) Spectroscopy
IR spectroscopy helps to identify the functional groups present in the molecule. Characteristic absorption bands would include:
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A broad O-H stretch from the carboxylic acid group.
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A strong C=O stretch from the carboxylic acid carbonyl group.
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C-O stretching vibrations from the ether linkage and the tetrahydropyran ring.
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C=N and C=C stretching vibrations from the pyridine ring.
Table 1: Predicted Spectroscopic Data
| Technique | Predicted Key Signals/Bands |
| 1H NMR | Aromatic protons (~7.0-9.0 ppm), THP CH-O (~4.5-5.0 ppm), THP CH2 (~1.5-4.0 ppm), COOH (~10-13 ppm) |
| 13C NMR | Pyridine carbons (~110-160 ppm), C=O (~165-175 ppm), THP C-O (~70-80 ppm), THP CH2 (~25-40 ppm) |
| Mass Spec (ESI+) | [M+H]+ at m/z corresponding to C11H13NO4 + H+ |
| IR (cm-1) | ~3000 (broad, O-H), ~1700 (C=O), ~1250 & ~1050 (C-O) |
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of the 6-(tetrahydropyran-4-yloxy) moiety onto the nicotinic acid scaffold can be a strategic move in drug design for several reasons:
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Improved Physicochemical Properties: The tetrahydropyran ring can enhance aqueous solubility and modulate lipophilicity (LogP), which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).
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Metabolic Stability: The ether linkage is generally more stable to metabolic degradation compared to other functional groups, potentially leading to a longer half-life of the drug candidate.
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Scaffold for Further Derivatization: The carboxylic acid group provides a convenient handle for further chemical modifications, allowing for the synthesis of a library of derivatives to explore structure-activity relationships (SAR).
Derivatives of nicotinic acid are known to possess a wide range of biological activities, including anti-inflammatory, antibacterial, and potential anticancer effects. [1][2]The 6-(tetrahydropyran-4-yloxy)nicotinic acid scaffold can serve as a valuable building block for the development of novel therapeutic agents targeting various diseases. For instance, similar structures have been investigated as inhibitors of specific enzymes or as ligands for various receptors.
Conclusion
6-(Tetrahydropyran-4-yloxy)nicotinic acid represents a synthetically accessible and medicinally relevant scaffold. Its preparation via established methods like the Williamson ether synthesis, followed by ester hydrolysis, allows for its efficient production. The combination of the biologically active nicotinic acid core with the property-modulating tetrahydropyran moiety makes it an attractive starting point for the design and synthesis of new chemical entities with potentially improved pharmacological profiles. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
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